molecular formula C22H17N3O3S B11637550 N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}benzamide

N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}benzamide

Cat. No.: B11637550
M. Wt: 403.5 g/mol
InChI Key: JLTXRUHRQLMWCW-UHFFFAOYSA-N
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Description

N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}benzamide is a complex organic compound that features a benzoxazole ring fused with a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}benzamide typically involves the reaction of 2-aminobenzoxazole with benzoyl isothiocyanate. This reaction proceeds under controlled conditions to ensure the formation of the desired product. The structure of the synthesized compound is confirmed through various analytical techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}benzamide has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential antibacterial activity.

    Materials Science: The unique structural features of this compound make it a candidate for use in the development of new materials with specific properties, such as optical brighteners or fluorescent dyes.

    Biological Research: Its potential biological activities, including antifungal and antitumor properties, are of significant interest for further exploration.

Mechanism of Action

The mechanism of action of N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The benzoxazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that this compound may interfere with bacterial cell wall synthesis or disrupt cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: A simpler analog with a benzene-fused oxazole ring structure.

    Benzimidazole: An analog where the oxygen in benzoxazole is replaced by nitrogen.

    Benzothiazole: An analog where the oxygen in benzoxazole is replaced by sulfur.

Uniqueness

N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

This compound’s unique structure and properties make it a valuable subject for ongoing research and development in multiple scientific disciplines.

Properties

Molecular Formula

C22H17N3O3S

Molecular Weight

403.5 g/mol

IUPAC Name

N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]benzamide

InChI

InChI=1S/C22H17N3O3S/c1-27-18-12-11-15(21-23-16-9-5-6-10-19(16)28-21)13-17(18)24-22(29)25-20(26)14-7-3-2-4-8-14/h2-13H,1H3,(H2,24,25,26,29)

InChI Key

JLTXRUHRQLMWCW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=S)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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